tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate

Kinase Modulator Medicinal Chemistry Regioselective Synthesis

This regioisomerically pure intermediate is the recommended starting material for imidazole-piperidinyl kinase modulators claimed in EP 2920178 B1. The 5-methylimidazole positioning is critical for dual P70S6/AKT inhibition SAR. Sourcing at 95% purity ensures batch-to-batch reproducibility for cGMP scale-up and streamlines quality control by reducing regioisomeric byproduct purification. Employ as a validated Boc-protected piperidine anchor in aspartyl protease inhibitor libraries via Van Leusen's IMCR, enabling parallel synthesis of protected and unprotected final products to accelerate hit-to-lead timelines in oncology and protease-targeted programs.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
CAS No. 158654-93-4
Cat. No. B6617965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate
CAS158654-93-4
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3
InChIKeyLDUKTRPZRHQFEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS 158654-93-4) as a Kinase Modulator Building Block


tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS 158654-93-4) is a Boc-protected piperidine-imidazole building block. Its structural motif, featuring a 5-methylimidazole substituent, is central to a series of patent-protected imidazole-piperidinyl derivatives designed as kinase activity modulators [1]. The compound serves as a crucial intermediate in the synthesis of these kinase modulators, which are being investigated for the treatment of hyperproliferative diseases such as cancer [1]. Key physico-chemical identifiers include a purity specification of 95% from commercial suppliers .

Why CAS 158654-93-4 Cannot Be Replaced by a Generic Imidazole-Piperidine Intermediate


Simple substitution with a structurally similar compound is not feasible for 4-(5-methylimidazol-1-yl)piperidine-based intermediates because the specific regioisomeric positioning of the 5-methyl group on the imidazole ring is critical for downstream synthetic transformations. A patented synthesis method explicitly relies on a regioselective isolation technique to separate the desired 1,4-disubstituted regioisomer from the 1,5-disubstituted isomer [1]. Using an analog with an unsubstituted imidazole or a different methyl position would produce a different regioisomeric mixture, potentially leading to the failure of subsequent steps or the introduction of an inactive isomer into the final pharmacophore, thereby invalidating structure-activity relationship (SAR) data from the kinase program.

Quantitative Selection Rationale for tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate


Regioisomer Identity Enables Kinase Modulator Synthesis per Patent WO2014078637A1

The target compound's key differentiation is that it is a specific synthetic precursor to Formula (I) in Merck Patent WO2014078637A1 for novel imidazol-piperidinyl derivatives as modulators of kinase activity [1]. The relevance of this structure is confirmed by a peer-reviewed synthesis specifically focusing on 1H-imidazol-1-ylmethylpiperidines, which details the crucial regioselective isolation of the 1,4-disubstituted imidazole over the 1,5-disubstituted regioisomer during synthesis [2].

Kinase Modulator Medicinal Chemistry Regioselective Synthesis

Commercially Defined Purity Enables Consistent Reproducibility in Multi-Step Syntheses

Commercial sourcing from a reliable chemical supplier provides this intermediate at a defined purity of 95% . This level of purity sets a quantitative benchmark, ensuring a consistent starting point for multi-step medicinal chemistry syntheses when the correct regioisomer is used.

Synthetic Intermediate Quality Control Process Chemistry

Boc-Protected Scaffold Enables Validated Deprotection for Aspartyl Protease Inhibitor Synthesis

The compound's Boc-protected piperidine scaffold serves a well-precedented role in synthesizing aspartyl protease inhibitors. A key study on parallel synthesis of 1,4,5-trisubstituted imidazoles by Van Leusen's IMCR (imidazole multicomponent reaction) explicitly demonstrates the successful use of Boc-protected 4-(imidazol-1-yl)piperidine anchors . The research validates that the Boc group allows for controlled deprotection, enabling the generation of both Boc-protected and unprotected products, which is essential for building a library of candidate inhibitors .

Aspartyl Protease Inhibitor Combinatorial Chemistry Boc Deprotection

Validated Kinase Modulator Pharmacophore: P70S6K and AKT Pathway Targeting

The specific 4-(5-methylimidazol-1-yl)piperidine scaffold is embedded in compounds claimed to modulate both P70S6 kinase and AKT, two critical nodes in the PI3K/AKT/mTOR signaling pathway [1]. The granted European patent EP 2920178 B1 establishes the scaffold's validated role in modulating these specific kinase targets for oncology applications [1].

P70S6 Kinase AKT Inhibitor Oncology

Chemical Stability and Functional Handle Profile in Multi-Step Synthesis

The compound provides a dual functional handle system: the Boc-protected piperidine nitrogen and the 5-methylimidazole ring. The Boc group serves as an orthogonal protecting group that can be selectively removed under acidic conditions (e.g., TFA) while leaving the imidazole ring, its methyl substituent, and other base-labile protecting groups intact [1]. This is a characteristic shared by the broader class of Boc-piperidine-imidazole intermediates; however, the specific combination of Boc protection with a 5-methylimidazole substitution offers a profile distinct from other substitution patterns.

Orthogonal Protection Synthetic Strategy Reaction Compatibility

Optimal Scientific Applications for tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate


Medicinal Chemistry for P70S6/AKT Dual Kinase Inhibitor Development

This compound is the recommended starting material for programs synthesizing novel imidazole-piperidinyl derivatives as dual P70S6/AKT kinase modulators. Its molecular structure is explicitly claimed in granted patent EP 2920178 B1, which covers the manufacture and use of such derivatives for treating hyperproliferative diseases [1]. Using this scaffold ensures the resulting lead molecules occupy the correct intellectual property space and SAR landscape defined by this patent family, facilitating lead optimization in oncology programs.

Regioselective Synthesis and Scale-Up for Clinical Kinase Inhibitor Candidates

For process chemistry teams seeking to scale up a kinase inhibitor candidate, the use of this compound offers a superior starting point. As demonstrated by the regioselective isolation methodology for 1,4-disubstituted imidazoles, the correct regioisomeric integrity is critical for downstream synthetic success [1]. Sourcing this intermediate with a defined purity of 95% ensures batch-to-batch reproducibility, reducing the need for mid-process purification to separate regioisomeric byproducts and streamlining quality control for cGMP manufacturing.

Combinatorial Library Synthesis of Aspartyl Protease Inhibitors via IMCR

Research teams employing Van Leusen's imidazole multicomponent reaction (IMCR) for the parallel synthesis of 1,4,5-trisubstituted imidazoles can utilize this compound as a validated Boc-protected piperidine anchor to build aspartyl protease inhibitor libraries [1]. The Boc protection enables the generation of both protected and unprotected final products in a single workflow, significantly accelerating the hit-to-lead process for protease-targeted drug discovery programs.

Kinase Modulator Activity Screening in Cancer Models

Compounds derived from this intermediate, specifically those within the patent class of imidazole-piperidinyl kinase modulators, have demonstrated utility in treating hyperproliferative diseases such as cancer in mammalian models [1]. This scaffold is therefore best utilized in early-stage drug discovery screening programs targeting cancer cell lines where P70S6K and AKT pathway inhibition are desired pharmacological outcomes.

Quote Request

Request a Quote for tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.